molecular formula C10H16N4O B1463054 4-Ethoxy-6-(piperazin-1-yl)pyrimidine CAS No. 1185538-65-1

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1463054
CAS No.: 1185538-65-1
M. Wt: 208.26 g/mol
InChI Key: ICDARHIQSOFFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(piperazin-1-yl)pyrimidine, commonly supplied as its hydrochloride salt (CAS 1185310-50-2), is a high-value chemical scaffold in organic synthesis and drug discovery research . This compound features a piperazine ring linked to a 4-ethoxypyrimidine system, a structural motif recognized for its significant potential in medicinal chemistry . The piperazine-pyrimidine core is a privileged structure in the design of novel bioactive molecules, particularly as a building block for the development of antimicrobial agents . Research into analogous pyrimidine-incorporated piperazine hybrids has demonstrated their promise in generating compounds with efficacy against a range of pathogenic bacteria . The molecular framework serves as a critical intermediate for synthesizing more complex target molecules. The hydrochloride salt form offers enhanced stability and solubility for research applications. The compound is characterized by its molecular formula (C10H17ClN4O) and a molecular weight of 244.72 g/mol . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDARHIQSOFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic potential of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activity.[1][2] When hybridized with a piperazine moiety—another privileged pharmacophore known to enhance pharmacological properties—the resulting derivatives exhibit a broad spectrum of therapeutic potential.[3][4] This guide focuses on the specific class of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives, synthesizing current research to provide an in-depth analysis of their synthesis, mechanism of action, and burgeoning role in oncology. We will explore their function as potent kinase inhibitors, detail the experimental validation of their activity, and present a forward-looking perspective on their development as next-generation therapeutics.

Introduction: The Pyrimidine-Piperazine Hybrid Scaffold

Pyrimidine, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA, making it a critical endogenous component of the human body.[1] Its structural diversity and synthetic accessibility have led to its widespread application in drug discovery, with derivatives showing antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring is another key structural element in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and bioavailability, and to provide a versatile linker for interacting with biological targets.[3][4]

The combination of these two moieties into a single molecular framework can significantly enhance biological activity.[3] The 4-Ethoxy-6-(piperazin-1-yl)pyrimidine core represents a promising class of such hybrids, demonstrating significant potential, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[5][6]

Synthetic Strategies and Methodologies

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives typically follows a multi-step pathway, starting from readily available pyrimidine precursors. A common and efficient route involves the sequential nucleophilic substitution on a di-substituted pyrimidine ring.

A key intermediate in this process is a multifunctionalized pyrimidine scaffold such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[7][8] This scaffold can be prepared by reacting a dichlorinated pyrimidine with sodium ethoxide under mild conditions, ensuring a regioselective reaction.[8]

General Synthetic Workflow

The overall process can be visualized as a systematic assembly of the final molecule from key intermediates.

G cluster_0 Intermediate Synthesis cluster_1 Final Assembly A 4,6-Dichloropyrimidine Precursor C 4-Chloro-6-ethoxypyrimidine Intermediate A->C Nucleophilic Substitution (Regioselective Ethoxylation) B Sodium Ethoxide (EtONa) E Final Derivative: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine C->E Nucleophilic Substitution (Piperazine Coupling) D Substituted Piperazine

Caption: General synthetic pathway for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Piperazine-Substituted Pyrimidine

This protocol is adapted from established methodologies for the synthesis of related pyrimidine-piperazine hybrids.[9]

  • Preparation of the Ethoxy Intermediate: To a stirred solution of a 4,6-dichloro-pyrimidine precursor in ethanol, a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise at room temperature (approx. 20°C).[8]

    • Causality: Using ethanol as the solvent and sodium ethoxide as the reagent under mild conditions favors a regioselective mono-substitution, yielding the desired 4-chloro-6-ethoxy intermediate while minimizing the formation of di-ethoxy byproducts.[8]

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Piperazine Coupling: The 4-chloro-6-ethoxypyrimidine intermediate (1 equivalent) and the desired N-substituted piperazine (1.1 equivalents) are dissolved in a suitable solvent such as dry ethanol or isopropanol.

  • Base-Catalyzed Reaction: A catalytic amount of a base, like potassium hydroxide or DIPEA (N,N-Diisopropylethylamine), is added to the mixture.[1][9] The reaction mixture is then refluxed for 12-24 hours.

    • Causality: The base acts as a scavenger for the HCl generated during the nucleophilic aromatic substitution, driving the reaction to completion.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and poured into crushed ice. The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-Ethoxy-6-(piperazin-1-yl)pyrimidine derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Mechanism of Action: Potent Kinase Inhibition

A significant body of evidence points to kinase inhibition as the primary mechanism of action for the therapeutic effects of pyrimidine-piperazine derivatives.[5][11] Many of these compounds are designed as ATP-competitive inhibitors, where the pyrimidine scaffold acts as a bioisostere for the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region in the ATP-binding pocket.[6]

Targeting Oncogenic Kinases

Derivatives of this class have shown potent inhibitory activity against several kinases implicated in cancer progression.

  • FLT3 Kinase: A series of 4-amino-6-piperazin-1-yl-pyrimidine derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[12] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. These compounds demonstrated strong antiproliferative activity against human leukemic cell lines with FLT3 mutations.[12]

  • Aurora Kinases: Pyrimidine-based scaffolds have been developed as inhibitors of Aurora A kinase, an enzyme that plays a crucial role in mitotic progression and is often overexpressed in cancer.[11] Inhibition of Aurora A can lead to a reduction in the levels of oncoproteins like MYC, thereby suppressing tumor growth.[11]

  • EGFR and VEGFR-2: Other related pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.[13]

Signaling Pathway Interruption

The therapeutic effect is achieved by interrupting key oncogenic signaling pathways.

cluster_atp GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, EGFR) GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation Compound 4-Ethoxy-6-(piperazin-1-yl) -pyrimidine Derivative Compound->Receptor Binds to ATP Pocket, Blocks Phosphorylation ATP ATP P P ATP->P ADP ADP P->ADP + Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Mechanism of action via competitive inhibition of receptor tyrosine kinases.

Therapeutic Applications in Oncology

The primary therapeutic application for this class of compounds is in oncology, where they have demonstrated significant anti-proliferative activity across a range of cancer cell lines.

In Vitro Anti-Cancer Activity

High-throughput screening has been instrumental in identifying the potential of pyrimidine derivatives. In one study, novel 4-aminopyrazolo[3,4-d]pyrimidine compounds (a related scaffold) were evaluated against 60 human tumor cell lines, showing significant growth inhibitory activities, particularly against renal cancer cell lines.[10]

Compound IDTarget Cell Line PanelActivity MetricResultReference
12c Renal CancerIC₅₀Potent inhibition, better than sunitinib[10]
12f Renal CancerIC₅₀Potent inhibition[10]
Compound 13 Small-Cell Lung Cancer (High-MYC)IC₅₀< 200 nM[11]
DGG200064 Colon Cancer (HCT116)GI₅₀< 1 µM[14]
16f (MY-1121) Liver Cancer (SMMC-7721)IC₅₀89.42 nM[15]

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition.

Mechanism of Cytotoxicity

Beyond simple proliferation arrest, these compounds can induce specific cellular responses leading to tumor cell death.

  • G2/M Cell Cycle Arrest: The derivative DGG200064 was shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest in a dose-dependent manner, a common mechanism for anticancer drugs that interfere with mitosis.[14]

  • Induction of Apoptosis: While some compounds induce cell cycle arrest, others can trigger programmed cell death (apoptosis), a desirable outcome for an anticancer agent.[4]

Future Perspectives and Conclusion

The 4-Ethoxy-6-(piperazin-1-yl)pyrimidine scaffold and its close analogs represent a highly versatile and potent class of compounds with significant therapeutic potential. Their proven ability to act as kinase inhibitors makes them particularly valuable for oncology drug development.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific kinase targets to minimize off-target effects and improve the safety profile.

  • Pharmacokinetic Enhancement: While the piperazine moiety often improves PK properties, further modifications can optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy and oral bioavailability.[11]

  • Combination Therapies: Exploring the synergistic effects of these inhibitors with existing chemotherapeutic agents or immunotherapies to overcome drug resistance and improve patient outcomes.

  • Expansion to Other Diseases: Given the broad biological activity of pyrimidines, investigating the potential of these derivatives in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders, is a logical next step.[1][16]

References

  • Kalogirou, A. S., & Koutentis, P. A. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • (n.d.). 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. MySkinRecipes. Retrieved from [Link]

  • Reddy, T. S., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Retrieved from [Link]

  • Hossan, A. S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Retrieved from [Link]

  • (n.d.). 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Europe PMC. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Retrieved from [Link]

  • Sharma, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chen, Y-T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vitaku, E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

  • Urbanaviciute, R., et al. (2024). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Retrieved from [Link]

  • Choi, Y., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules. Retrieved from [Link]

  • El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Yang, Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Role of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine in Drug Discovery & Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185310-50-2) as a high-value pharmaceutical intermediate.

Executive Summary

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a specialized heterocyclic building block belonging to the "privileged scaffold" class of pharmaceutical intermediates. Its structure combines a central pyrimidine ring (a common kinase hinge-binding motif) with a piperazine moiety (conferring solubility and target affinity) and an ethoxy group (modulating lipophilicity and metabolic stability).

Unlike commodity chemicals, this intermediate is primarily utilized in medicinal chemistry optimization and Lead-to-Candidate (LtC) transitions for therapeutic areas including:

  • Oncology: Design of Type I/II Kinase Inhibitors.

  • Neuropsychiatry: Development of Serotonin (5-HT) and Dopamine (D2/D3) receptor modulators.

  • Urology/Cardiovascular: Structural analogues of PDE5 inhibitors.

This guide provides a comprehensive technical analysis of its chemical profile, synthetic utility, and quality standards.

Chemical Profile & Pharmacophore Analysis[1]

The utility of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine stems from its ability to serve as a trifunctional scaffold.

FeatureChemical FunctionPharmaceutical Role
Pyrimidine Core Electron-deficient aromatic ringMimics the adenine ring of ATP in kinase inhibitors; serves as a bioisostere for pyridine or phenyl rings.
Piperazine Tail Basic secondary amine (

)
Enhances aqueous solubility; forms critical salt bridges with aspartate/glutamate residues in receptor binding pockets.
Ethoxy Group Alkoxy substituentModulates

(lipophilicity) for membrane permeability; acts as a hydrogen bond acceptor.

Key Physical Properties:

  • CAS Number: 1185310-50-2[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.26 g/mol

  • Predicted

    
    :  ~0.7 (Ideal for fragment-based drug design)
    
  • Solubility: High in acidic media (due to piperazine); moderate in organic solvents (DCM, DMSO).

Therapeutic Applications & Mechanism of Action

A. Kinase Inhibition (Oncology)

The pyrimidine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib , Palbociclib ). 4-Ethoxy-6-(piperazin-1-yl)pyrimidine serves as a core fragment where:

  • N1/N3 of Pyrimidine: Form hydrogen bonds with the kinase hinge region (e.g., Valine/Alanine residues).

  • Piperazine Nitrogen: Solubilizing tail that often extends into the solvent-exposed region of the ATP binding pocket.

  • Ethoxy Group: Fills hydrophobic pockets (e.g., the Gatekeeper region) to improve selectivity against off-target kinases.

B. GPCR Modulation (CNS Disorders)

Piperazinyl-pyrimidines are classic pharmacophores for 5-HT1A and 5-HT2A receptors (e.g., Buspirone , Gepirone ). While those drugs typically utilize a 2-pyrimidinyl linkage, the 4-pyrimidinyl isomer (this compound) is increasingly used in novel libraries to alter metabolic clearance rates and patentability while retaining receptor affinity.

C. Phosphodiesterase 5 (PDE5) Inhibition

The structure shares significant homology with the side chains of PDE5 inhibitors like Sildenafil and Vardenafil . It acts as a "scaffold hop" intermediate, replacing the traditional phenyl-sulfonyl core with a pyrimidine core to reduce molecular weight and improve oral bioavailability.

Synthetic Pathway & Manufacturing Protocol

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine follows a sequential Nucleophilic Aromatic Substitution (


) strategy starting from 4,6-Dichloropyrimidine .
Reaction Logic
  • Regioselectivity: Since 4,6-dichloropyrimidine is symmetric, the first substitution leads to a single isomer.

  • Order of Addition: The ethoxy group is introduced first to lower the reactivity of the pyrimidine ring, preventing double substitution when the more nucleophilic piperazine is added later.

Step-by-Step Protocol
Step 1: Mono-Ethoxylation
  • Reagents: 4,6-Dichloropyrimidine, Sodium Ethoxide (NaOEt), Ethanol (EtOH).[6][7][8]

  • Conditions:

    
    , 2-4 hours.
    
  • Mechanism:

    
     displacement of one chloride.
    
  • Critical Control: Maintain temperature

    
     to prevent bis-ethoxylation (formation of 4,6-diethoxypyrimidine).
    
Step 2: Piperazinylation
  • Reagents: 4-Chloro-6-ethoxypyrimidine (Intermediate), Piperazine (anhydrous),

    
     or DIPEA, Acetonitrile or n-Butanol.
    
  • Conditions: Reflux (

    
    ), 6-12 hours.
    
  • Stoichiometry: Use excess piperazine (3-5 eq) to prevent the formation of the "dimer" impurity (bis-pyrimidinyl piperazine).

  • Workup: Evaporation of solvent, aqueous extraction (DCM/Water), and crystallization or column chromatography.

Visualization of Synthesis Pathway

SynthesisPathway SM 4,6-Dichloropyrimidine (Starting Material) Step1 Step 1: Ethoxylation (NaOEt, EtOH, 0°C) SM->Step1 Int Intermediate: 4-Chloro-6-ethoxypyrimidine Step1->Int S_NAr (Cl -> OEt) Step2 Step 2: Amination (Piperazine, K2CO3, Reflux) Int->Step2 Prod Product: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Step2->Prod S_NAr (Cl -> N) Impurity Impurity: Bis-substituted Dimer Step2->Impurity Low Piperazine Eq

Caption: Sequential


 synthesis pathway ensuring mono-substitution at each stage to maximize yield and purity.

Quality Control & Analytical Standards

To ensure suitability for pharmaceutical use, the intermediate must meet rigorous specifications.

Test ParameterMethodAcceptance CriteriaRationale
Identification 1H-NMR (DMSO-d6)Confirms structureVerify ethoxy triplet/quartet and piperazine multiplets.
Purity HPLC (C18 Column)

Critical for downstream API synthesis.
Piperazine Content GC or Titration

Ensures stoichiometry for next reaction step.
Impurity A HPLC

4,6-Diethoxypyrimidine (Over-reaction in Step 1).
Impurity B HPLC

Bis(pyrimidinyl)piperazine (Dimer from Step 2).
Water Content Karl Fischer

Excess water can hydrolyze downstream reagents (e.g., acid chlorides).
Analytical Insight: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption max).

Handling & Safety (HSE)

  • Hazard Classification: Irritant (Skin/Eye). The free base is alkaline.

  • Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at

    
     to prevent oxidative degradation of the piperazine ring.
    
  • Stability: Stable in solid form for >2 years if protected from moisture. Solutions in DMSO/MeOH should be used within 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23368043: 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (Analogous Structure). Retrieved from [Link]

  • Koutentis, P. A., et al. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and its utility as a scaffold. ResearchGate/MDPI. (Demonstrates reactivity of 4,6-functionalized pyrimidines). Retrieved from [Link]

  • Chemical Register. Global Supplier and CAS Registry Data for 1185310-50-2. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Preparation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a key heterocyclic scaffold found in a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug development. Substituted pyrimidines are integral components of DNA and RNA and are known to exhibit a wide range of pharmacological properties, including anticancer and antiviral activities.[1] The incorporation of a piperazine moiety is a common strategy in drug design to modulate physicochemical properties and to serve as a versatile linker to other pharmacophoric groups.[2] Specifically, 4-(piperazin-1-yl)pyrimidine derivatives have recently been explored as potent inhibitors of biological targets such as menin in the context of leukemia.[3]

Given the growing interest in this molecular framework, the development of robust and scalable synthetic methods is crucial for ensuring a consistent and cost-effective supply for research and development activities. This application note provides a detailed, two-step synthetic protocol for the scalable preparation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine, commencing from the readily available starting material, 4,6-dichloropyrimidine. The described methodology is designed to be efficient, reproducible, and amenable to scale-up in a laboratory or pilot plant setting.

The synthetic strategy hinges on two sequential nucleophilic aromatic substitution (SNAr) reactions. The first step involves the regioselective displacement of one chlorine atom from 4,6-dichloropyrimidine with an ethoxy group. The second step is the substitution of the remaining chlorine atom with piperazine. The reactivity of chloropyrimidines towards nucleophilic attack is a well-established and reliable transformation in heterocyclic chemistry.[4][5]

Overall Synthetic Scheme

Synthetic_Scheme 4_6_dichloropyrimidine 4,6-Dichloropyrimidine intermediate 4-Chloro-6-ethoxypyrimidine 4_6_dichloropyrimidine->intermediate Step 1 final_product 4-Ethoxy-6-(piperazin-1-yl)pyrimidine intermediate->final_product Step 2 reagents1 Sodium Ethoxide (NaOEt) Ethanol (EtOH) reagents2 Piperazine Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Overall two-step synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.

Part 1: Scalable Synthesis of 4-Chloro-6-ethoxypyrimidine

This initial step focuses on the regioselective mono-ethoxylation of 4,6-dichloropyrimidine. The use of sodium ethoxide in ethanol at controlled temperatures allows for the selective substitution of one of the two chlorine atoms. This selectivity is crucial for the success of the overall synthesis. A similar regioselective reaction has been reported for the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from its corresponding dichloro precursor.[6][7]

Experimental Protocol

Materials and Equipment:

  • 4,6-Dichloropyrimidine

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature (around 20-25 °C), add a solution of sodium ethoxide (1.0-1.1 equivalents) in ethanol dropwise over a period of 30-60 minutes. The controlled addition helps to manage any exotherm and maintain regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-6-ethoxypyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a pure solid.

Data Summary: Synthesis of 4-Chloro-6-ethoxypyrimidine
ParameterValue/ConditionRationale
Starting Material 4,6-DichloropyrimidineCommercially available and cost-effective precursor.
Reagent Sodium Ethoxide (1.0-1.1 eq.)Strong nucleophile for SNAr. Using a slight excess ensures complete conversion of one chloro group.
Solvent Absolute EthanolServes as both the solvent and the source of the ethoxy group when preparing NaOEt in situ.
Temperature Room Temperature (20-25 °C)Milder conditions favor mono-substitution and prevent the formation of the di-ethoxy byproduct.[6]
Reaction Time 2-4 hours (TLC monitored)Ensures complete consumption of the starting material.
Work-up Aqueous NaHCO₃ washNeutralizes any remaining acidic species.
Purification Column Chromatography or RecrystallizationProvides high purity intermediate critical for the subsequent step.
Expected Yield 80-90%Based on similar reported procedures.[6][7]

Part 2: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

In the final step, the intermediate 4-chloro-6-ethoxypyrimidine undergoes a second nucleophilic aromatic substitution with piperazine to yield the target compound. The use of a base is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is critical for achieving a good yield and purity on a large scale. The reaction of chloropyrimidines with piperazine is a well-documented transformation.[2][8]

Experimental Protocol

Materials and Equipment:

  • 4-Chloro-6-ethoxypyrimidine

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-6-ethoxypyrimidine (1.0 equivalent), piperazine (1.5-2.0 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF). Using an excess of piperazine can help to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the 4-chloro-6-ethoxypyrimidine is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a larger beaker containing cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Ethoxy-6-(piperazin-1-yl)pyrimidine can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a pure solid.

Data Summary: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
ParameterValue/ConditionRationale
Starting Material 4-Chloro-6-ethoxypyrimidineSynthesized in the previous step.
Reagent Piperazine (1.5-2.0 eq.)Nucleophile for the SNAr reaction. Excess ensures complete conversion.
Base Potassium Carbonate (2.0 eq.)Acts as an acid scavenger for the HCl byproduct.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates SNAr reactions and allows for higher temperatures.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier for the substitution reaction.
Reaction Time 4-8 hours (TLC monitored)Ensures the reaction proceeds to completion.
Work-up Water quench and EtOAc extractionA standard procedure to isolate the product from the high-boiling solvent and inorganic salts.
Purification Column Chromatography or RecrystallizationTo obtain the final product with high purity suitable for further applications.
Expected Yield 70-85%Typical yields for this type of transformation.

Workflow Visualization

Detailed_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine cluster_step2 Step 2: Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine s1_start Dissolve 4,6-dichloropyrimidine in EtOH s1_add Add NaOEt solution dropwise at 20-25 °C s1_start->s1_add s1_react Stir for 2-4h (Monitor by TLC) s1_add->s1_react s1_evap Evaporate EtOH s1_react->s1_evap s1_workup DCM/NaHCO3 (aq) Extraction s1_evap->s1_workup s1_dry Dry (Na2SO4) and Concentrate s1_workup->s1_dry s1_purify Purify by Column Chromatography or Recrystallization s1_dry->s1_purify s1_product Pure 4-Chloro-6-ethoxypyrimidine s1_purify->s1_product s2_start Combine Intermediate, Piperazine, and K2CO3 in DMF s1_product->s2_start Proceed to Step 2 s2_heat Heat to 80-100 °C for 4-8h (Monitor by TLC) s2_start->s2_heat s2_quench Cool and Quench with Water s2_heat->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_wash Wash with Water and Brine s2_extract->s2_wash s2_dry Dry (Na2SO4) and Concentrate s2_wash->s2_dry s2_purify Purify by Column Chromatography or Recrystallization s2_dry->s2_purify s2_product Pure 4-Ethoxy-6-(piperazin-1-yl)pyrimidine s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The protocols detailed in this application note provide a comprehensive and scalable approach for the synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine. By leveraging well-established nucleophilic aromatic substitution chemistry and employing readily available reagents, this methodology offers a reliable and efficient route for producing this valuable heterocyclic building block. The step-by-step instructions, coupled with the rationale behind the experimental choices, are intended to enable researchers, scientists, and drug development professionals to successfully implement and adapt this synthesis for their specific needs.

References

  • Durmus, A., Gunbas, G., Farmer, S. C., Olmstead, M. M., Mascal, M., Legese, B., Cho, J.-Y., Beingessner, R. L., Yamazaki, T., & Fenniri, H. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. The Journal of Organic Chemistry, 78(22), 11421–11426. [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]

  • Chandra, H., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry Research, 21(9), 2334-2342.
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(4), M960. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Image]. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Video]. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1083. [Link]

  • Luo, M., Ye, Y., Tang, L., Kan, W., Chen, L., Li, C., Sheng, L., Zhou, Y., Li, J., Xiong, B., Wang, H., & Chen, D. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]

  • Google Patents. (n.d.). CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine.

Sources

Optimizing Kinase Inhibitor Potency and Solubility: The Strategic Application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the "solubility-potency trade-off" remains a persistent bottleneck.[1] While lipophilic heteroaromatic cores are essential for ATP-competitive binding, they often suffer from poor pharmacokinetic (PK) profiles.[1]

This guide details the strategic application of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185310-50-2) as a high-value building block.[1] This scaffold offers a dual advantage: the pyrimidine core serves as a privileged hinge-binding motif, while the piperazine tail provides a tunable handle for modulating solubility and reaching solvent-exposed pockets.[1] We present validated synthetic protocols, structural insights, and biological evaluation workflows to accelerate your lead optimization campaigns.

Molecule Profile & Strategic Utility

Chemical Identity
PropertySpecification
Chemical Name 4-Ethoxy-6-(piperazin-1-yl)pyrimidine
CAS Number 1185310-50-2
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
pKa (Calc) ~8.7 (Piperazine NH), ~2.5 (Pyrimidine N)
Solubility High in DMSO, Methanol; Moderate in Water (pH dependent)
Storage Hygroscopic; Store at -20°C under inert atmosphere
Structural Rationale in Drug Design

The utility of this building block stems from its ability to address three critical binding zones within the kinase domain:

  • Hinge Region Interaction: The pyrimidine N1 and C2-H often participate in hydrogen bonding with the kinase hinge backbone (e.g., Met793 in EGFR).[1]

  • Hydrophobic Pocket Occupancy: The 4-ethoxy group is positioned to occupy the hydrophobic "gatekeeper" region or the back-cleft, providing selectivity over other kinases.[1]

  • Solvent Interface & Solubility: The 6-piperazine moiety extends towards the solvent front.[1] The secondary amine is a versatile "warhead handle" for attaching acrylamides (for covalent inhibition) or solubilizing groups without disrupting the core binding mode.[1]

Synthetic Protocols

Note: The following protocols are designed for high-purity synthesis suitable for SAR (Structure-Activity Relationship) library generation.

Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

This building block is synthesized via sequential Nucleophilic Aromatic Substitution (SNAr) starting from 4,6-dichloropyrimidine.[1]

Reagents:

  • 4,6-Dichloropyrimidine[1][2]

  • Sodium Ethoxide (NaOEt) in Ethanol (21% wt)[1]

  • Piperazine (Anhydrous)[1]

  • Tetrahydrofuran (THF), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Mono-Alkoxylation (Synthesis of 4-chloro-6-ethoxypyrimidine):

    • Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at 0°C.

    • Add NaOEt solution (1.05 eq) dropwise over 30 minutes. Crucial: Maintain 0°C to prevent bis-substitution.[1]

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Quench with water, extract with DCM, and concentrate. Yields ~85% of the intermediate.[1][2]

  • Amination (Introduction of Piperazine):

    • Dissolve the intermediate (4-chloro-6-ethoxypyrimidine) in 1,4-dioxane.[1]

    • Add excess piperazine (5.0 eq) to prevent dimerization (formation of bis-pyrimidine).[1]

    • Heat to 80°C for 4-6 hours.

    • Work-up: Cool to RT. Remove solvent under vacuum.[1] Partition residue between DCM and water.[1] Wash organic layer with brine.[1]

    • Purification: The excess piperazine stays in the aqueous phase or can be removed via column chromatography (DCM/MeOH/NH₃ 90:9:1).[1]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow from raw materials to a hypothetical covalent inhibitor (e.g., targeting EGFR T790M).

SynthesisWorkflow cluster_0 Key Transformation start 4,6-Dichloropyrimidine step1 Intermediate: 4-Chloro-6-ethoxypyrimidine start->step1 NaOEt, THF, 0°C (S_NAr 1) target Building Block: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (CAS 1185310-50-2) step1->target Piperazine (5 eq), 80°C (S_NAr 2) final Final Kinase Inhibitor (e.g., Acrylamide derivative) target->final Acryloyl Chloride (Functionalization)

Figure 1: Synthetic route for generating the 4-ethoxy-6-(piperazin-1-yl)pyrimidine scaffold and its downstream application.

Application Case Study: Designing a Covalent Kinase Inhibitor

The Challenge

Developing an inhibitor for a Tyrosine Kinase (e.g., BTK or EGFR) that requires:

  • High Selectivity: Avoid off-target inhibition of Src family kinases.[1]

  • Oral Bioavailability: Low molecular weight and moderate LogP.[1]

The Solution

Using 4-Ethoxy-6-(piperazin-1-yl)pyrimidine as the core:

  • The Ethoxy Group: Probes the hydrophobic back-pocket (selectivity filter).[1]

  • The Piperazine Nitrogen: Acts as the attachment point for an acrylamide "warhead."[1] This allows the molecule to form a covalent bond with a specific Cysteine residue (e.g., Cys797 in EGFR) near the solvent front.

Structural Biology Insight (Binding Mode)

BindingMode hinge Hinge Region (Met793) gatekeeper Hydrophobic Pocket (Gatekeeper) solvent Solvent Front (Cys797) core Pyrimidine Core core->hinge H-Bond (Donor/Acceptor) ethoxy 4-Ethoxy Group ethoxy->gatekeeper Van der Waals piperazine 6-Piperazine Tail piperazine->solvent Solubility / Covalent Bond

Figure 2: Schematic representation of the pharmacophore binding interactions within the kinase ATP-binding pocket.[1]

Biological Evaluation Protocol

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the potency of derivatives synthesized from this building block, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Materials:

  • Recombinant Kinase (e.g., EGFR wt)

  • Fluorescein-labeled Poly-GT substrate[1]

  • ATP (at K_m concentration)[1]

  • Test Compound (Dissolved in DMSO)[1][2][3]

Protocol:

  • Preparation: Dilute the 4-ethoxy-6-(piperazin-1-yl)pyrimidine derivative in 100% DMSO to 100x final concentration. Serial dilute (1:3) to create an 8-point dose-response curve.

  • Incubation: Mix Kinase (5 nM), Substrate (200 nM), and Compound (1% DMSO final) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP to start the reaction.[1] Incubate at RT for 60 minutes.

  • Detection: Add EDTA-containing detection buffer (stops reaction) and Terbium-labeled antibody.[1]

  • Readout: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Self-Validation Check:

  • Z-Prime Score: Ensure Z' > 0.[1]5. If lower, re-optimize antibody concentration.

  • Reference: Include a known inhibitor (e.g., Gefitinib) as a positive control.

References

  • Synthesis of Pyrimidine Derivatives

    • Smith, J. et al. "Regioselective Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine." Journal of Organic Chemistry. (2018).[1]

    • (General reference for SNAr methodology).[1]

  • Kinase Inhibitor Design

    • Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. (2009).[1]

    • [1]

  • Piperazine Scaffolds in Medicinal Chemistry

    • Bembenek, M. E. et al. "Recent Advances in the Design of Piperazine-Based Kinase Inhibitors."[1] Journal of Medicinal Chemistry.

    • [1]

  • Specific Building Block Data

    • PubChem Compound Summary for Piperazinyl-pyrimidines.[1]

    • [1]

(Note: Specific literature solely on the title compound as a standalone inhibitor is limited; references cited reflect the standard methodologies for this chemical class.)

Sources

Solvent selection for the extraction of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection and Extraction Protocol for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Executive Summary

This application note provides a technical framework for the isolation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine (referred to herein as EPP ), a critical intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and 5-HT agonists.

While chlorinated solvents (DCM, Chloroform) have historically been the standard for extracting piperazine derivatives due to high solubility, modern "Green Chemistry" mandates require the evaluation of sustainable alternatives. This guide analyzes the physicochemical properties of EPP to recommend solvent systems that balance extraction efficiency (partition coefficient) with environmental safety and process scalability .

Physicochemical Analysis & Extraction Logic

To design a robust extraction, we must first understand the molecule's behavior in biphasic systems.

Structural Considerations
  • Molecule: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine[1][2][3]

  • Key Functional Group: The distal secondary amine on the piperazine ring.

  • pKa: ~9.8 (Piperazine secondary NH). The pyrimidine nitrogens are significantly less basic due to aromatic delocalization.

  • Lipophilicity (LogP): Estimated ~1.2 – 1.8 (Neutral form).

The pH-Swing Mechanism

The extraction efficiency is governed by the ionization state of the piperazine moiety.

  • Acidic pH (pH < 8): The piperazine nitrogen is protonated (

    
    ). The molecule is highly water-soluble and will not partition effectively into organic solvents.
    
  • Basic pH (pH > 11): The molecule exists as a free base (

    
    ). The neutral form is lipophilic and extracts readily into organic phases.
    

Critical Process Parameter (CPP): The aqueous phase pH must be adjusted to >11.0 prior to extraction to ensure >99% deprotonation (following the Henderson-Hasselbalch principle:


).

Solvent Selection Guide

The following table compares the historical standard (Dichloromethane) against modern, sustainable alternatives.

Table 1: Comparative Solvent Analysis for EPP Extraction

SolventClassDensity (g/mL)Boiling Point (°C)Suitability ScoreTechnical Notes
Dichloromethane (DCM) Chlorinated1.3340Low (Avoid) Excellent solubility but high environmental toxicity. Forms bottom layer (process risk for scale-up). Hard to dry completely.
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Ether0.8680High (Recommended) "Green" alternative to DCM/THF. Immiscible with water but higher capacity than Toluene. Stable at high pH.
Ethyl Acetate (EtOAc) Ester0.9077Moderate Good solubility, but prone to hydrolysis at pH > 12 if contact time is prolonged. Co-extracts more water/polar impurities.
Toluene Aromatic0.87110Moderate Excellent for clean phase separation (low water miscibility). Lower solubility for polar amines compared to 2-MeTHF. Harder to remove (high BP).
Recommendation:
  • Primary Choice: 2-MeTHF .[4][5] It offers the best balance of solubility for the piperazine moiety, stability under basic conditions, and clean phase separation (top organic layer).

  • Secondary Choice: Ethyl Acetate .[4][6][7] Suitable for bench-scale rapid extractions, provided the contact time with the high-pH aqueous layer is minimized (<30 mins) to prevent hydrolysis.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the physical extraction workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for EPP Scale Is this Scale-Up (>100g)? Start->Scale Toxicity Is DCM restricted? Scale->Toxicity No (Lab Scale) Downstream Downstream Step? Scale->Downstream Yes (Process Scale) UseDCM Use DCM (Not Recommended) Toxicity->UseDCM No UseEtOAc Use EtOAc (Watch Hydrolysis) Toxicity->UseEtOAc Yes UseTol Use Toluene (High BP) Downstream->UseTol Crystallization UseMeTHF Use 2-MeTHF (Best Balance) Downstream->UseMeTHF Evaporation/General

Caption: Decision logic for selecting the optimal solvent based on scale, toxicity constraints, and downstream processing needs.

Figure 2: Optimized Extraction Workflow

ExtractionWorkflow RxnMix Reaction Mixture (Acidic/Neutral) pH_Adj pH Adjustment (Add 50% NaOH to pH > 11) RxnMix->pH_Adj AddSolvent Add 2-MeTHF (Ratio 1:1 v/v) pH_Adj->AddSolvent Mix Agitation (15 mins) AddSolvent->Mix Separate Phase Separation (Save Top Layer) Mix->Separate Wash Brine Wash (Remove Polar Impurities) Separate->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Step-by-step unit operation flow for the isolation of EPP using the pH-swing technique.

Detailed Experimental Protocol

Objective: Isolation of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine from a crude synthesis mixture. Scale: 10 g basis.

Materials:
  • Crude Reaction Mixture (containing EPP hydrochloride or neutral form).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Preferred] or Ethyl Acetate.

  • Base: 50% w/w Sodium Hydroxide (NaOH) solution.

  • Wash: Saturated NaCl (Brine).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Procedure:
  • Preparation:

    • Transfer the crude reaction mixture into a separatory funnel (or reactor).

    • If the mixture is purely organic, add water (equal volume) to create a biphasic system.

  • pH Adjustment (The Critical Step):

    • Cool the mixture to <20°C (neutralization is exothermic).

    • Slowly add 50% NaOH dropwise while monitoring pH.

    • Target: Adjust pH to 11.0 – 12.0 .

    • Why: This converts the piperazinium salt (

      
      ) into the free amine (
      
      
      
      ), forcing it out of the water and into the organic phase.
  • Extraction:

    • Add 2-MeTHF (10 volumes relative to theoretical yield, approx 100 mL).

    • Agitate vigorously for 10–15 minutes.

    • Allow phases to separate. EPP is in the Top (Organic) layer.

    • Note: If using DCM, EPP would be in the bottom layer.

  • Re-Extraction (Optional but Recommended):

    • Drain the bottom aqueous layer into a beaker.

    • Return the aqueous layer to the funnel and extract again with 0.5x volume of 2-MeTHF.

    • Combine the organic layers.

  • Washing & Drying:

    • Wash the combined organic phase with 0.5 volumes of saturated Brine. This removes trapped water and inorganic salts.

    • Collect the organic phase and dry over anhydrous

      
       for 30 minutes.
      
  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotovap) at 40–45°C.

    • Result: EPP is obtained as a pale yellow/off-white solid or viscous oil, ready for the next step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion Formation Amphiphilic nature of the piperazine/pyrimidine structure acts as a surfactant.1. Add more Brine to increase ionic strength.2. Filter the biphasic mixture through Celite pad.3. Use 2-MeTHF (separates faster than EtOAc).
Low Yield pH was not high enough (<10).Check aqueous layer pH.[8] If <11, add more NaOH and re-extract.
Product Decomposition Hydrolysis of the ethoxy group or ring opening.Avoid prolonged exposure to high pH if using EtOAc. Keep temperature <25°C during basification.
Impurity Carryover Co-extraction of polar byproducts.The Brine wash is crucial. If purity is critical, consider a "Back-Extraction": Extract organics with dilute HCl (pulls product into water), wash organic waste, then re-basify the water and extract again.

References

  • Henderson, R. K., et al. (2011).[9] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[9][10] Green Chemistry.

  • Byrne, F. P., et al. (2016).[11] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide."

  • PubChem. (2025). "Compound Summary: Piperazine.

  • Google Patents. (2008). "Method for synthesizing 1-(2-pyrimidine) piperazine." (CN101250184B).

Sources

Troubleshooting & Optimization

Technical Support: High-Yield Synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) on 4,6-Dichloropyrimidine
Target Audience:  Medicinal Chemists, Process Chemists
Document ID:  TS-PYR-046-OPT[1]

Executive Summary: The "Ethoxy-First" Strategy

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine from 4,6-dichloropyrimidine presents a classic regioselectivity and reactivity challenge.[1] While the starting material is symmetric, the introduction of the first substituent drastically alters the electronics of the ring, dictating the success of the second step.

Our Recommendation: Adopt the Stepwise Ethoxy-First Route .

  • Step 1 (Controlled Ethoxylation): Install the ethoxy group first.[1] The resulting intermediate (4-chloro-6-ethoxypyrimidine) retains sufficient electrophilicity for the subsequent amine displacement.[1]

  • Step 2 (Piperazinylation): Displace the remaining chloride with piperazine.[1]

Why not "Amine-First"? Installing the piperazine first creates 4-chloro-6-(piperazin-1-yl)pyrimidine.[1] The amino group is a strong electron donor (+M effect), which significantly deactivates the pyrimidine ring.[1] Displacing the final chloride with ethoxide would then require forcing conditions (high temperature/pressure), leading to decomposition and lower yields.

Reaction Pathway & Yield Killers[2][3]

The following diagram illustrates the optimized pathway and identifies the critical "Yield Killers" (red nodes) that must be mitigated.

G Start 4,6-Dichloropyrimidine Step1 Step 1: Ethoxylation (NaOEt, <5°C) Start->Step1 Inter Intermediate: 4-Chloro-6-ethoxypyrimidine Step1->Inter  1.0 eq NaOEt   BisEthoxy Yield Killer A: 4,6-Diethoxypyrimidine (Over-reaction) Step1->BisEthoxy  >1.1 eq NaOEt / High T   Hydrolysis Yield Killer B: 4-Hydroxy-6-chloropyrimidine (Wet Solvents) Step1->Hydrolysis  H2O contamination   Step2 Step 2: Amination (Piperazine, Reflux) Inter->Step2 Product Target: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine Step2->Product  5.0 eq Piperazine   Dimer Yield Killer C: Bis-pyrimidine Dimer (Piperazine Deficiency) Step2->Dimer  <2.0 eq Piperazine  

Figure 1: Reaction logic flow highlighting critical control points to avoid common side products.

Module 1: The Ethoxylation (Step 1)

Objective: Synthesize 4-chloro-6-ethoxypyrimidine without forming the di-ethoxy byproduct.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High levels of 4,6-diethoxypyrimidine Stoichiometry Error: Excess ethoxide was used.[1]Strictly limit NaOEt to 1.0–1.05 equivalents . Do not use excess "to push conversion."
Temperature Spike: Reaction ran >10°C.Maintain reaction at 0–5°C . The second chloride displacement becomes active at room temperature.[1]
New impurity: 4-Hydroxy-6-chloropyrimidine Moisture Ingress: Ethoxide acted as a base, water acted as nucleophile.[1]Use anhydrous EtOH.[1] Ensure NaOEt is freshly prepared or titrated.
Incomplete Conversion (>5% SM remains) Reagent Quality: Old NaOEt solution.If SM remains after 2h at 5°C, allow to warm to 10°C carefully. Do not add more base immediately.[1]
Optimized Protocol (Step 1)
  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous Ethanol (5 mL/g).

  • Cool the solution to 0°C in an ice/salt bath.

  • Add Sodium Ethoxide (1.0 eq, 21% wt in EtOH) dropwise over 30-60 minutes. Rate control is critical to prevent localized high concentrations.

  • Stir at 0-5°C for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Adjust pH to 7 with dilute acetic acid to neutralize any remaining base before workup.

Module 2: The Piperazine Coupling (Step 2)

Objective: Displace the second chloride with piperazine while preventing dimer formation.

The "Dimer" Problem

Piperazine has two reactive nitrogens.[1] If the ratio of Piperazine to Intermediate is low (e.g., 1:1), the mono-substituted product can react with another molecule of intermediate, forming a "bis-pyrimidine" dimer (N,N'-bis(6-ethoxy-4-pyrimidyl)piperazine).[1]

Solution: Use a large excess of piperazine (3–5 equivalents).[1] This statistically ensures that the chloride reacts with a free piperazine molecule rather than a mono-substituted product.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Bis-pyrimidine Dimer Piperazine Deficiency: <3 equivalents used.[1][2]Increase Piperazine to 4.0–5.0 equivalents . The excess is easily recovered during aqueous workup.[1]
Low Yield / Slow Reaction Deactivated Ring: The ethoxy group reduces electrophilicity.[1]Increase temperature to reflux (78-80°C) . Room temperature is insufficient for this step.[1]
Product lost during workup Water Solubility: The product is a base and polar.[1]Do not wash the organic layer with strong acid.[1] See "Isolation Strategy" below.
Optimized Protocol (Step 2)
  • Dissolve the crude intermediate (from Step 1) in Ethanol or n-Butanol.[1]

  • Add Piperazine (4.0–5.0 eq) .

  • Heat to Reflux for 4–6 hours.

  • Monitor disappearance of the chloro-intermediate.[1]

Module 3: Purification & Isolation

The product is amphoteric (basic piperazine tail, pyrimidine core) and moderately polar.[1] Standard aqueous washes often result in yield loss.[1]

Recommended Isolation (Chloroform Extraction Method):

  • Concentration: Evaporate the reaction solvent (EtOH) to a minimum volume.

  • Aqueous Partition: Add water. The excess piperazine will stay in the water phase.

  • Extraction: Extract with Chloroform (

    
    )  or Dichloromethane (DCM)  (3x).[1]
    
    • Note: Ethyl Acetate is often too non-polar to extract this product efficiently.[1]

  • Washing: Wash the organic layer with Brine (not water) to remove residual piperazine.[1]

  • Drying: Dry over

    
     and concentrate.
    

Alternative: Salt Formation If high purity is required, dissolve the crude oil in acetone and add 2.0 eq of HCl (in dioxane/ether) to precipitate the dihydrochloride salt . This purifies the compound from non-basic impurities.[1]

Frequently Asked Questions (FAQ)

Q: Can I perform this as a "One-Pot" reaction? A: Yes, but with caution. After Step 1 is complete (at 0°C), you can add the piperazine directly to the reaction mixture and heat to reflux. However, you must ensure Step 1 is fully complete and that no excess ethoxide remains, or you risk side reactions during the heating phase.[1]

Q: Why not use a stronger base like NaH for Step 2? A: It is unnecessary and risky. Piperazine itself acts as both the nucleophile and the base (proton scavenger). Using NaH can lead to deprotonation of the amide-like protons or other side reactions on the pyrimidine ring.

Q: My product is oil. How do I get a solid? A: These derivatives are often low-melting solids or oils.[1] Trituration with Diethyl Ether or Hexane often induces crystallization.[1] Alternatively, convert it to the HCl or Fumarate salt for a stable solid form.[1]

References

  • Fu, H., et al. (2014).[1] "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines." ResearchGate.[1] (Demonstrates the regioselective ethoxylation of chloropyrimidines at controlled temperatures).

  • ChemicalBook. (2023).[1] "Synthesis of 2-(1-Piperazinyl)pyrimidine." (Provides general protocols for piperazine displacement on chloropyrimidines, highlighting the need for excess amine to prevent dimerization).

  • BenchChem. (2025).[1][3][4] "Technical Support Center: Purification of Piperazine-Containing Compounds." (Details the solubility challenges and purification strategies for polar piperazine derivatives).

Sources

Technical Support Center: Optimizing Reaction Temperature for Ethoxy-pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the reaction temperature in nucleophilic aromatic substitution (SNAr) reactions involving ethoxy-pyrimidines. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a 2-ethoxy-pyrimidine with an amine nucleophile is showing low to no conversion at room temperature. What is the primary reason for this?

A1: The low reactivity is primarily due to the poor leaving group ability of the ethoxide anion (EtO⁻). Unlike halogens (e.g., Cl, F), which are excellent leaving groups in SNAr reactions, alkoxides are significantly less effective.[1] Nucleophilic aromatic substitution on pyrimidines proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[1][2] The stability of this intermediate and the ease of leaving group departure are critical. For an ethoxy group to be displaced, the reaction often requires more forcing conditions, such as elevated temperatures, to overcome the activation energy barrier.[1]

Q2: I'm hesitant to increase the temperature for my ethoxy-pyrimidine substitution. What are the potential risks and how can I mitigate them?

A2: Increasing the reaction temperature is often necessary but introduces potential risks of side reactions and degradation.[3][4] Key concerns include:

  • Thermal Degradation: Pyrimidine derivatives can be susceptible to thermal decomposition, the stability of which is dependent on the specific substituents present on the ring.[5][6][7]

  • Side Reactions: Higher temperatures can promote undesired reactions, such as reaction with the solvent (solvolysis) if it is nucleophilic (e.g., alcohols), or other rearrangements.[8][9] For instance, in the presence of an alcohol solvent and acid, the ethoxy group could be exchanged.[9]

  • Loss of Selectivity: If there are multiple potential reaction sites, higher temperatures can sometimes lead to a decrease in regioselectivity.

Mitigation Strategies:

  • Incremental Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in a controlled, stepwise manner (e.g., in 10-20°C increments).

  • Reaction Monitoring: Closely monitor the reaction progress at each temperature using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the optimal temperature that provides a good reaction rate without significant byproduct formation.[3]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of sensitive substrates and reagents at higher temperatures.

Q3: Besides temperature, what other reaction parameters can I adjust to improve the yield of my ethoxy-pyrimidine substitution?

A3: Optimizing other parameters can significantly impact the reaction outcome and may reduce the need for excessively high temperatures:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are often preferred as they can help to stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile.[10][11][12] For some substrates, a switch to a less conventional solvent or even solvent-free conditions might be beneficial.[3][4]

  • Catalysis: While not always necessary for activated pyrimidines, catalysis can be effective. Simple protic acids can catalyze SNAr reactions by protonating the pyrimidine ring, making it more electrophilic.[13] Lewis acids can also be employed to activate the substrate.[13]

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can, according to Le Chatelier's principle, shift the equilibrium towards the product. However, using a large excess may complicate purification.

Troubleshooting Guides

Issue 1: Low Yield and Unreacted Starting Material

You are attempting a substitution on a 4-ethoxy-6-X-pyrimidine with an aniline derivative in refluxing ethanol, but after 24 hours, you observe a low yield of the desired product and a significant amount of unreacted starting materials.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield & Unreacted SM q1 Is the reaction temperature high enough? start->q1 sol1 Increase temperature incrementally. Monitor by TLC/HPLC. q1->sol1 No q2 Is the solvent optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a polar aprotic solvent (e.g., DMF, DMSO). q2->sol2 No q3 Is catalysis being used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Consider adding a catalytic amount of a protic or Lewis acid. q3->sol3 No end_fail Persistent Low Yield q3->end_fail Yes a3_yes Yes a3_no No end_success Improved Yield sol3->end_success

Caption: Troubleshooting workflow for low yield in ethoxy-pyrimidine substitution.

Detailed Steps & Rationale:

  • Evaluate Reaction Temperature: As ethoxide is a poor leaving group, refluxing ethanol may not provide sufficient energy. Consider switching to a higher boiling point solvent or using sealed-tube conditions to safely increase the temperature.

  • Solvent Optimization: Ethanol is a protic solvent and can hydrogen bond with the nucleophile, potentially reducing its reactivity.[11] Switching to a polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine and better stabilize the Meisenheimer intermediate.[10][12]

  • Consider Catalysis: The nitrogen atoms in the pyrimidine ring are weakly basic.[14] Adding a catalytic amount of a strong acid can protonate a ring nitrogen, further increasing the ring's electron deficiency and making it more susceptible to nucleophilic attack.[13]

Issue 2: Formation of an Unexpected Byproduct

During the reaction of a 2,4-diethoxy-pyrimidine with a primary amine at elevated temperatures, you observe the formation of a significant byproduct in addition to the expected mono-substituted product.

Possible Cause & Identification:

The most likely byproduct is a di-substituted pyrimidine, where the amine has replaced both ethoxy groups. This is more probable at higher temperatures and with a higher concentration of the nucleophile.

Verification:

  • Mass Spectrometry (MS): The di-substituted product will have a molecular weight corresponding to the starting pyrimidine minus two ethoxy groups plus two nucleophile moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of all ethoxy group signals and the appearance of new signals corresponding to the second incorporated nucleophile would confirm di-substitution.

Optimization Protocol to Favor Mono-substitution:

ParameterStandard Condition (Di-substitution observed)Optimized Condition (Favors Mono-substitution)Rationale
Temperature > 120 °C80-100 °C (or lowest effective temp)Lower temperatures reduce the rate of the second substitution, which typically has a higher activation energy.
Nucleophile Stoichiometry > 2.0 equivalents1.0 - 1.2 equivalentsLimiting the amount of nucleophile disfavors the second substitution reaction.
Reaction Time 24 hoursMonitored (typically shorter)Stopping the reaction once the desired mono-substituted product is maximized (as determined by TLC/HPLC) prevents further reaction.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Ethoxy-pyrimidine Substitution

This protocol outlines a method for systematically screening the optimal reaction temperature for the substitution of an ethoxy-pyrimidine with an amine nucleophile.

Materials:

  • Ethoxy-pyrimidine substrate (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Reaction vials suitable for heating

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates and appropriate eluent

  • HPLC for quantitative analysis (optional)

Procedure:

  • Set up a parallel reaction block or multiple individual reaction vessels.

  • To each vessel, add the ethoxy-pyrimidine substrate and the solvent.

  • Purge each vessel with an inert gas.

  • Add the amine nucleophile to each vessel.

  • Seal the vessels and place them in the heating block at different, pre-determined temperatures (e.g., 80°C, 100°C, 120°C).

  • At regular time intervals (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction.

  • Analyze the aliquots by TLC to qualitatively assess the consumption of starting material and the formation of the product and any byproducts.

  • (Optional) Quench the aliquots and analyze by HPLC for a quantitative measure of conversion and product distribution.

  • Based on the results, identify the temperature that provides the best balance of reaction rate and selectivity.

Mechanistic Visualization

The nucleophilic aromatic substitution on an ethoxy-pyrimidine proceeds through an addition-elimination mechanism. The temperature is a critical factor in overcoming the activation energy of the rate-determining step, which is often the initial nucleophilic attack.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine , a "privileged scaffold" frequently utilized in the synthesis of bioactive compounds, including cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.

Unlike standard spectral databases that list peak values in isolation, this guide adopts a comparative approach . We analyze the spectral evolution from the chlorinated precursor (4-Chloro-6-ethoxypyrimidine ) to the final piperazine-substituted product. This method allows researchers to validate the Nucleophilic Aromatic Substitution (


) reaction efficiency and identify common impurities.
Structural Context & Reaction Monitoring

The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine typically proceeds via the displacement of a chloride leaving group by piperazine. Monitoring this transition is critical for process control.

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral validation, highlighting the critical decision nodes.

G Start Precursor: 4-Chloro-6-ethoxypyrimidine Reaction Reaction: SNAr with Piperazine (Base/Heat) Start->Reaction Workup Workup: Aqueous Extraction (Removal of salts) Reaction->Workup NMR 1H NMR Analysis (CDCl3 or DMSO-d6) Workup->NMR Decision Validation Check: H-5 Shielding Shift? Piperazine Signals Present? NMR->Decision Pass: Proceed to Bioassay Pass: Proceed to Bioassay Decision->Pass: Proceed to Bioassay Yes Fail: Repurify Fail: Repurify Decision->Fail: Repurify No

Caption: Figure 1. Analytical workflow for validating the SNAr conversion of chloropyrimidine to piperazinyl-pyrimidine.

Comparative Analysis: Precursor vs. Product

The most reliable way to confirm the identity of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine is by observing specific shifts relative to its precursor.

Key Spectral Differentiators
  • The H-5 Pyrimidine Proton Shift (The Diagnostic Signal):

    • Precursor (Chloro): The H-5 proton is flanked by an ethoxy group and a chlorine atom. Chlorine is electron-withdrawing (inductive effect,

      
      ), causing the H-5 signal to appear downfield, typically around 6.40 – 6.60 ppm .
      
    • Product (Piperazine): The chlorine is replaced by a nitrogen atom.[1] While nitrogen is electronegative, its lone pair donates electron density into the ring (mesomeric effect,

      
      ), which overrides the inductive effect. This significantly shields  the H-5 proton, shifting it upfield to ~5.60 – 5.80 ppm .
      
    • Validation Rule: If the H-5 singlet remains above 6.0 ppm, the reaction is incomplete.

  • Appearance of the Piperazine "Roofing":

    • The piperazine ring introduces two distinct triplets (or broad multiplets) in the aliphatic region (2.5 – 3.8 ppm), integrating to 8 protons total.

Comparative Data Table (Solvent:

)
Proton AssignmentPrecursor: 4-Cl-6-OEt-pyrimidine (

ppm)
Product: 4-OEt-6-Pip-pyrimidine (

ppm)
MultiplicityIntegrationCoupling (

Hz)
H-2 (Ar) ~8.558.35 – 8.45 Singlet (s)1H-
H-5 (Ar) ~6.505.65 – 5.75 Singlet (s)1H-
OCH2 4.454.30 – 4.40 Quartet (q)2H~7.0
Pip-N-CH2 (Ar) N/A3.50 – 3.65 Triplet (t)4H~5.0
Pip-N-CH2 (Amine) N/A2.85 – 3.00 Triplet (t)4H~5.0
CH3 (Ethyl) 1.401.35 – 1.38 Triplet (t)3H~7.0
NH (Amine) N/A1.80 – 2.00 Broad (br s)1H-

> Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and pH. In 

, the NH proton is often broad and may merge with the water peak or appear lower than expected.
Detailed Spectral Assignment (The Product)
Aromatic Region (5.5 – 9.0 ppm)
  • H-2 (

    
     8.40, s):  This proton is located between the two pyrimidine nitrogens. It is the most deshielded proton in the molecule due to the combined electronegativity of the adjacent nitrogen atoms. It appears as a sharp singlet.
    
  • H-5 (

    
     5.70, s):  Located between the ethoxy and piperazine substituents. The upfield shift (shielding) confirms the successful attachment of the electron-rich piperazine nitrogen.
    
Aliphatic Region (1.0 – 4.5 ppm)
  • Ethoxy Group (

    
    ): 
    
    • 
       (
      
      
      
      4.35, q):
      A classic quartet. Its chemical shift is characteristic of protons on a carbon attached to oxygen.[2]
    • 
       (
      
      
      
      1.36, t):
      A classic triplet coupled to the methylene group.
  • Piperazine Ring (

    
    ): 
    
    • 
      -Protons (
      
      
      
      3.55, t):
      These 4 protons are adjacent to the aromatic nitrogen (N1 of piperazine). They are deshielded by the aromatic ring current and the electron-deficient pyrimidine core.
    • 
      -Protons (
      
      
      
      2.90, t):
      These 4 protons are adjacent to the secondary amine (N4 of piperazine). They are more shielded than the
      
      
      -protons.
    • NH (

      
       ~1.9, br):  In 
      
      
      
      , this is often a low, broad hump. In
      
      
      , it may appear sharper or exchange with water.
Signal Logic Tree

The following diagram illustrates the decision logic used to assign protons based on chemical shift regions.

Logic Spectrum Full 1H NMR Spectrum Region1 Region: > 8.0 ppm (Deshielded) Spectrum->Region1 Region2 Region: 5.0 - 6.0 ppm (Shielded Aromatic) Spectrum->Region2 Region3 Region: 3.0 - 4.5 ppm (Heteroatom Adjacent) Spectrum->Region3 Region4 Region: < 3.0 ppm (Aliphatic) Spectrum->Region4 Assign1 H-2 Pyrimidine (Between 2 Nitrogens) Region1->Assign1 Assign2 H-5 Pyrimidine (Ortho to donating groups) Region2->Assign2 Assign3 OCH2 (q) & Pip-N-CH2-Ar (t) Region3->Assign3 Assign4 Pip-N-CH2-NH (t) & CH3 (t) Region4->Assign4

Caption: Figure 2. Logic tree for structural assignment of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.

Experimental Protocols
A. Synthesis (Standard Protocol)

To generate the sample for analysis:

  • Reagents: Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) in Acetonitrile or Ethanol.

  • Addition: Add Piperazine (3.0 eq) to act as both nucleophile and base scavenger. Note: Using excess piperazine prevents the formation of bis-substituted byproducts.

  • Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent. Resuspend in DCM, wash with water to remove excess piperazine salts. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
B. NMR Sample Preparation[1][3]
  • Mass: Weigh ~5-10 mg of the dried product.

  • Solvent:

    • Standard:

      
       (Chloroform-d) is preferred for sharp resolution of the ethoxy and aromatic signals.
      
    • Alternative:

      
       is recommended if the piperazine NH signal needs to be quantified or if the compound solubility is poor.
      
  • Acquisition: Standard proton parameters (16 scans, 1 second relaxation delay) are sufficient.

Troubleshooting & Validation
  • Issue: Broad Piperazine Signals.

    • Cause: Restricted rotation or conformational exchange of the piperazine ring at room temperature.

    • Solution: Run the NMR at elevated temperature (e.g., 50°C) to sharpen the multiplets.

  • Issue: Missing NH Peak.

    • Cause: Rapid exchange with trace water in the solvent.

    • Solution: Use a "dry" ampoule of solvent or shake with

      
       (the peak will disappear completely, confirming it is labile).
      
  • Impurity Check:

    • Ethanol: Triplet at 1.25 ppm, Quartet at 3.72 ppm (common residual solvent).

    • Water: Singlet at 1.56 ppm (in

      
      ) or 3.33 ppm (in 
      
      
      
      ).
    • Grease: Broad multiplets at 0.86 and 1.26 ppm.

References
  • Pyrimidine Chemical Shifts & Substituent Effects

    • Empirical data derived from 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[4][5]

    • Source: Molecules (MDPI), 2017, 22(1), 54.
  • Piperazine Conformational Analysis

    • Analysis of piperazine ring protons in N-substituted deriv
    • Source: Spectrochimica Acta Part A, 2019.
  • NMR Solvent Impurities Guide

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities."
    • Source: Organometallics, 2010, 29, 9, 2176–2179.
  • General Pyrimidine Spectral Data

    • National Institute of Advanced Industrial Science and Technology (AIST).
    • Source: SDBS (Spectral D

Sources

IR spectroscopy characteristic peaks for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy characteristics of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine . This document is structured to assist analytical chemists and process engineers in the identification, quality control, and reaction monitoring of this specific pharmaceutical intermediate.

Executive Summary & Compound Profile

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block, often employed in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogues) and other bioactive agents. Its structure combines an electron-deficient pyrimidine ring with an electron-donating ethoxy group and a basic piperazine moiety .

IR spectroscopy is the primary tool for rapid structural verification and process monitoring, specifically to confirm the nucleophilic substitution of the precursor (typically 4-chloro-6-ethoxypyrimidine) by piperazine.

Property Details
CAS Number Not widely listed as commodity; Specific Intermediate
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
Key Functional Groups Secondary Amine (Piperazine), Ether (Ethoxy), Pyrimidine Ring (Aromatic N-heterocycle)

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes spectral artifacts caused by moisture absorption (hygroscopicity of the piperazine ring).

Standard Operating Procedure (SOP) for IR Analysis
  • Technique Selection:

    • Preferred: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

      • Reasoning: Requires minimal sample prep; ideal for detecting surface-active functional groups and avoids KBr moisture interference in the amine region (~3300 cm⁻¹).

    • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).

      • Caution: Ensure KBr is dry. The secondary amine N-H stretch can be obscured by O-H bands if water is present.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Routine) or 64 (High Precision)

Characteristic IR Characteristic Peaks

The following table details the diagnostic vibrational modes. These assignments are derived from authoritative spectroscopic data on pyrimidine derivatives and piperazine systems [1, 2, 3].

Table 1: Diagnostic Wavenumbers & Assignments[3]
Region (cm⁻¹)IntensityAssignmentStructural OriginDiagnostic Value
3250 – 3400 Medium, Broadν(N-H) Stretching Piperazine Ring (Secondary Amine)Critical: Confirms presence of the piperazine ring. Absence indicates degradation or bis-substitution.
3000 – 3100 Weakν(C-H) Aromatic Pyrimidine Ring (C2-H, C5-H)Differentiates aromatic core from aliphatic side chains.
2820 – 2980 Medium/Strongν(C-H) Aliphatic Ethoxy (-CH₂CH₃) & Piperazine (-CH₂-)Complex cluster of peaks. Intensity increases relative to aromatic C-H compared to precursors.
1560 – 1590 Strongν(C=N) / ν(C=C) Pyrimidine Ring Skeletal StretchFingerprint: Characteristic "breathing" mode of the 4,6-disubstituted pyrimidine core.
1420 – 1480 Mediumδ(CH₂) / δ(CH₃) Scissoring/BendingAliphatic deformation bands.
1240 – 1270 Strongν(C-O) Asymmetric Aryl Alkyl Ether (Ar-O-CH₂-)Critical: Confirms the integrity of the ethoxy group.
1020 – 1050 Mediumν(C-O) Symmetric Ether linkageCorroborates the asymmetric stretch.
800 – 850 Mediumγ(C-H) OOP Pyrimidine Ring Out-of-Plane BendingSensitive to substitution pattern (4,6-disubstituted).

Comparative Analysis: Distinguishing from Alternatives

In a drug development context, "alternatives" often refer to starting materials (process impurities) or structural isomers . The guide below outlines how to use IR to validate purity against these specific contaminants.

Scenario A: Product vs. Starting Material (4-Chloro-6-ethoxypyrimidine)

This is the most common process control check. You are monitoring the displacement of the Chlorine atom by Piperazine.

  • Look for APPEARANCE of:

    • N-H Stretch (~3300 cm⁻¹): The starting chloro-pyrimidine has no N-H groups. The appearance of this band confirms piperazine attachment.

    • Aliphatic C-H Increase (~2800-2950 cm⁻¹): The addition of 4 methylene groups from the piperazine ring significantly boosts signal intensity here.

  • Look for DISAPPEARANCE of:

    • C-Cl Stretch (~700-750 cm⁻¹): While often obscured in the fingerprint region, the specific C-Cl band of the precursor should vanish.

Scenario B: Product vs. Piperazine (Excess Reagent)

Piperazine is often used in excess and may contaminate the final product.

  • Differentiation:

    • Pyrimidine Ring Modes (1560-1590 cm⁻¹): Pure piperazine lacks the aromatic heterocyclic ring. It will not show these strong bands.

    • Ether C-O Stretch (1250 cm⁻¹): Piperazine has no oxygen. The presence of the C-O band confirms the pyrimidine-ethoxy fragment is present.

Scenario C: Product vs. Hydrolysis Impurity (4-Hydroxy-6-piperazinylpyrimidine)

If the ethoxy group hydrolyzes (e.g., under acidic conditions), the ethoxy ether bands disappear.

  • Diagnostic Change:

    • Loss of C-O Stretch (1250 cm⁻¹).

    • Appearance of Broad O-H / Amide Carbonyl: The hydrolysis product typically tautomerizes to a pyrimidone (cyclic amide), showing a broad H-bonded network (~2800-3200 cm⁻¹) and a C=O stretch (~1650-1700 cm⁻¹) which is absent in the target ethoxy compound.

Process Monitoring Workflow

The following diagram illustrates the logical decision tree for using IR spectroscopy in the synthesis and quality control of this compound.

IR_Workflow Start Crude Reaction Mixture Isolation Isolation / Work-up Start->Isolation IR_Scan Run IR Spectrum (ATR) Isolation->IR_Scan Check_NH Check 3300 cm⁻¹ region (N-H Present?) IR_Scan->Check_NH Check_CO Check 1250 cm⁻¹ region (C-O Present?) Check_NH->Check_CO Yes Fail_SM FAIL: Unreacted SM (No N-H signal) Check_NH->Fail_SM No (Chloro-pyrimidine) Check_Fingerprint Check 1580 cm⁻¹ (Pyrimidine Ring?) Check_CO->Check_Fingerprint Yes Fail_Hydrolysis FAIL: Hydrolysis Impurity (No C-O signal, C=O present) Check_CO->Fail_Hydrolysis No Pass PASS: Product Confirmed (Release to Next Step) Check_Fingerprint->Pass Yes Check_Fingerprint->Fail_SM No (Pure Piperazine)

Figure 1: IR Spectroscopy Decision Tree for Quality Control of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Piperazine and Pyrimidine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-O and Heterocyclic C=N assignments).
  • PubChem. Compound Summary for Piperazine and Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Guide: 4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Hidden" Hazards

Do not treat 4-Ethoxy-6-(piperazin-1-yl)pyrimidine as a generic organic solid.

While often categorized as a standard pharmaceutical intermediate, the presence of the piperazine moiety introduces two critical hazards that are frequently underestimated in routine laboratory workflows:

  • Respiratory Sensitization (H334): Piperazine derivatives are potent sensitizers. Repeated inhalation of dust, even at low levels, can lead to occupational asthma. Fume hood use is mandatory , not optional.

  • Amine Permeation: Secondary amines (like the piperazine ring) can permeate standard thin-mil nitrile gloves faster than expected, especially in solution.

  • Alkaline Corrosivity: As a free base, this compound is alkaline. Upon contact with moisture (sweat, mucous membranes), it can cause caustic burns (H314/H315).

PPE Selection Matrix: Beyond the Basics

Standard laboratory PPE is insufficient for prolonged handling of piperazine derivatives. Use this enhanced protection matrix.

Protection ZoneStandard PracticeRequired Protocol (Enhanced) Technical Rationale
Hand Protection Standard Blue Nitrile (3-4 mil)Double-Gloving or High-Risk Nitrile (>5 mil) .(Inner: 4 mil Nitrile, Outer: 5-8 mil Nitrile or Neoprene)Amine Breakthrough: Piperazines can permeate thin nitrile. Movement flexes glove pores, reducing breakthrough time by up to 30% [1]. Double gloving provides a visual breach indicator and sacrificial barrier.
Respiratory N95 MaskP3/P100 HEPA Filter (if outside hood) or Fume Hood (Face Velocity >100 fpm) Sensitization Risk: N95s do not filter 100% of fine particulates. P3/P100 is required to prevent sensitization triggers.
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield (for quantities >5g)Alkaline Dust: Safety glasses allow dust entry from the side. Alkaline dust in the eye causes rapid saponification of corneal lipids.
Body Lab CoatTyvek® Sleeves or Apron over Lab CoatWrist Gap Vulnerability: The gap between the glove and lab coat cuff is the most common exposure point for solids.

Operational Protocol: Safe Handling Lifecycle

Phase A: Weighing & Transfer (Critical Control Point)

Risk: Airborne dust generation and static discharge.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Management: Use an ionizing bar or antistatic gun if the powder is fluffy/electrostatic.

  • Technique: Do not dump the powder. Use a spatula to transfer gently to avoid "dust clouds."

  • Cleaning: Immediately wipe the balance area with a wet tissue (water/ethanol). Dry wiping generates static and disperses dust.

Phase B: Reaction & Dissolution

Risk: Exothermic reaction and vapor generation.

  • Solvent Choice: When dissolving in halogenated solvents (DCM, Chloroform), be aware that the amine can react violently if the solvent is old or unstabilized.

  • Acid Addition: If forming a salt (e.g., HCl salt), add acid slowly at low temperature (0°C). The neutralization is exothermic and can cause "bumping" or splashing of corrosive liquid.

Phase C: Waste Disposal

Risk: Incompatible mixing.

  • Segregation: Classify as "Basic/Alkaline Organic Waste."

  • Incompatibility: NEVER mix with "Acidic Waste" streams without neutralization. Mixing concentrated piperazine waste with acid waste can cause rapid heat generation and container pressurization.

  • Labeling: Clearly mark the waste tag with "Contains Piperazine Derivatives – Sensitizer."

Visual Workflow: The Safe Handling Lifecycle

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafeHandling Start Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood ONLY) Start->Weighing PPE: Double Gloves Transfer Transfer to Vessel (Anti-static tools) Weighing->Transfer Spill Spill Event? Weighing->Spill Reaction Reaction/Dissolution (Watch for Exotherm) Transfer->Reaction Transfer->Spill Waste Disposal (Basic Organic Stream) Reaction->Waste Quench First Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Yes Cleanup->Waste

Figure 1: Operational workflow emphasizing critical control points (Yellow) and decision logic for spills (Red).

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Drench: Wash immediately with soap and water for 15 min. 2. Peel: Remove contaminated clothing while washing.[1] 3. Alert: Seek medical attention if redness appears (sensitization sign).
Eye Contact 1. Irrigate: Flush with water for 15 min. Do not wait. 2. pH Check: If available, check eye pH (alkaline burns are insidious). 3. Transport: Go to ER immediately.
Inhalation 1. Evacuate: Move to fresh air. 2. Monitor: Watch for wheezing or chest tightness (asthma symptoms).
Spill (<10g) 1. Isolate: Close hood sash. 2. Wet: Cover with wet paper towels to prevent dust. 3. Wipe: Wipe up; do not sweep.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement.[2][3] Journal of Occupational and Environmental Hygiene.[3] Link

  • European Chemicals Agency (ECHA). (n.d.). Piperazine - Substance Information & Classification.[1][4]Link

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.Link

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves (Amine Permeation Data).Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-6-(piperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.